molecular formula C3H6N4 B2914938 Hydrazinopyrazole CAS No. 54962-77-5

Hydrazinopyrazole

Cat. No.: B2914938
CAS No.: 54962-77-5
M. Wt: 98.109
InChI Key: ZOHGOQJROHLKIB-UHFFFAOYSA-N
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Description

Hydrazinopyrazole is a heterocyclic compound that features a pyrazole ring substituted with a hydrazine group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both hydrazine and pyrazole moieties in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinopyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with pyrazole derivatives. For instance, the condensation of hydrazine hydrate with 3,5-dimethylpyrazole in the presence of an acid catalyst yields this compound. Another method involves the cyclization of hydrazine with α,β-unsaturated nitriles or 3-oxoalkanenitriles under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Hydrazinopyrazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce this compound derivatives with modified hydrazine groups .

Scientific Research Applications

Hydrazinopyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydrazinopyrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The hydrazine group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Hydrazinopyrazole can be compared with other similar compounds, such as:

    Aminopyrazoles: These compounds also contain a pyrazole ring but with an amino group instead of a hydrazine group. They are widely used in medicinal chemistry for their bioactivity.

    Hydrazinopyridines: These compounds feature a pyridine ring with a hydrazine group and are known for their applications in coordination chemistry and as intermediates in organic synthesis.

Uniqueness: this compound is unique due to the combination of hydrazine and pyrazole functionalities, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1H-pyrazol-5-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-6-3-1-2-5-7-3/h1-2H,4H2,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHGOQJROHLKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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